Enoxastrobin
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNULHCTRPXWFJ-UJSVPXBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058030 | |
| Record name | Enoxastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238410-11-2 | |
| Record name | Enoxastrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238410-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enoxastrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238410112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enoxastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENOXASTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C468L9CJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Enoxastrobin (CAS: 238410-11-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enoxastrobin (CAS number 238410-11-2) is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2] This disruption of cellular energy production leads to fungal cell death. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, a representative synthesis method, fungicidal activity, and toxicological profile. Detailed experimental protocols for assessing its inhibitory activity are also presented, alongside visualizations of key pathways and workflows to support further research and development.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₂₂H₂₂ClNO₄.[2] It is characterized by the presence of a β-methoxyacrylate group, which is the toxophore common to strobilurin fungicides.[3]
| Property | Value | Source |
| CAS Number | 238410-11-2 | [1] |
| Molecular Formula | C₂₂H₂₂ClNO₄ | [2] |
| Molecular Weight | 399.87 g/mol | [2] |
| IUPAC Name | methyl (2E)-2-{2-[({[(2E,3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoate | [4] |
| Synonyms | Enestroburin, Xiwojunzhi | [4] |
| Physical Appearance | White to off-white crystalline solid | Commercially available data |
| Solubility | Low aqueous solubility | [5] |
| LogP | 4.8 | [6] |
Mechanism of Action
This compound is a potent and specific inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This enzyme complex plays a crucial role in the generation of ATP through oxidative phosphorylation.
This compound binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[2] The inhibition of this critical step in cellular respiration leads to a cascade of downstream effects, ultimately resulting in the cessation of ATP synthesis and fungal cell death.[7]
Downstream Cellular Effects of Complex III Inhibition:
The inhibition of the cytochrome bc1 complex by this compound triggers a series of downstream cellular events in fungi:
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.[8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Disruption of Mitochondrial Membrane Potential: The electron transport chain is essential for maintaining the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition by this compound can lead to the dissipation of this membrane potential.
-
Induction of Apoptosis: The cellular stress caused by energy depletion and oxidative damage can trigger programmed cell death pathways in fungi.[8]
-
Impact on Fungal Virulence: Mitochondrial function is closely linked to fungal pathogenesis. By disrupting cellular respiration, this compound can impair fungal growth, development, and the expression of virulence factors.[9]
Caption: Mechanism of action of this compound and its downstream cellular effects.
Synthesis
A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of other strobilurin fungicides, such as azoxystrobin, a plausible synthetic route can be proposed.[10][11] The general strategy involves the synthesis of key intermediates followed by their coupling to form the final molecule.
Caption: Generalized synthetic workflow for this compound.
Fungicidal Activity
This compound exhibits broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.[1] The following table summarizes the in vitro fungicidal activity of this compound against several important pathogens.
| Fungal Pathogen | Disease | Concentration (mg/L) | Inhibition (%) | Source |
| Pyricularia oryzae | Rice Blast | 50 | 85 | [7] |
| Botrytis cinerea | Gray Mold | 50 | 82 | [7] |
| Erysiphe graminis | Powdery Mildew | 50 | 95 | [7] |
| Colletotrichum lagenarium | Anthracnose | 50 | 88 | [7] |
| Pseudoperonospora cubensis | Downy Mildew | 50 | 92 | [7] |
| Puccinia sorghi | Common Rust | 50 | 90 | [7] |
Experimental Protocols
Assay for Inhibition of Cytochrome bc1 Complex Activity
This protocol is a representative method for determining the inhibitory activity of this compound against the cytochrome bc1 complex, adapted from studies on other strobilurin fungicides.[12]
Objective: To determine the IC₅₀ value of this compound for the inhibition of cytochrome bc1 complex (Complex III) activity.
Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is catalyzed by the enzyme complex using a ubiquinol analog as a substrate. The rate of cytochrome c reduction is followed spectrophotometrically.
Materials:
-
Mitochondria isolated from a susceptible fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Decylbenzylquinol (DBH₂) or other suitable ubiquinol analog as substrate
-
Cytochrome c (from bovine heart or equine heart)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of DBH₂ in ethanol.
-
Prepare a stock solution of cytochrome c in the assay buffer.
-
Prepare a suspension of fungal mitochondria in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial suspension.
-
Add varying concentrations of this compound (or DMSO for the control) to different cuvettes and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DBH₂ substrate to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the absorbance at regular intervals for a set period (e.g., 1-3 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction for each this compound concentration and the control.
-
Plot the percentage of inhibition of the enzyme activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Caption: Experimental workflow for the cytochrome bc1 inhibition assay.
Toxicology Profile
The toxicological profile of this compound is an important consideration for its application in agriculture.
| Parameter | Value | Species | Source |
| Acute Oral LD₅₀ | >749 mg/kg | Rat | [2] |
Environmental Fate:
Conclusion
This compound is an effective strobilurin fungicide that targets a fundamental process in fungal cellular respiration. Its specific inhibition of the cytochrome bc1 complex provides a clear mechanism of action. This technical guide has summarized the key chemical, biological, and toxicological properties of this compound, and provided a framework for its further investigation. The detailed experimental protocol and visualizations are intended to aid researchers in the design and execution of studies aimed at better understanding its activity and potential applications. Further research is warranted to fully elucidate its environmental fate and to discover more detailed quantitative data on its enzyme inhibition kinetics.
References
- 1. CAS 238410-11-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (Ref: SYP Z071) [sitem.herts.ac.uk]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H22ClNO4 | CID 59649244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 11. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enoxastrobin: A Technical Guide to a Quinone Outside Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals.[1] Like other members of this class, it is a Quinone Outside Inhibitor (QoI), a group of fungicides known for their broad-spectrum activity against a wide range of fungal pathogens.[2][3] Strobilurins were developed from naturally occurring compounds found in wood-decaying fungi of the genus Strobilurus. This compound's mode of action is site-specific, targeting the mitochondrial respiratory chain in fungi.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its study, and illustrates key pathways and workflows using diagrammatic representations.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | methyl (2E)-2-{2-[({(E)-[(2E)-3-(4-chlorophenyl)-1-methylprop-2-enyliden]amino}oxy)methyl]phenyl}-3-methoxyacrylat |
| Alternative Names | Enestroburin, Xiwojunzhi |
| Chemical Formula | C₂₂H₂₂ClNO₄ |
| Molecular Weight | 399.87 g·mol⁻¹ |
| CAS Number | 238410-11-2 |
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound's fungicidal activity stems from its potent and specific inhibition of the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain.[1][3] This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process essential for the generation of ATP, the primary energy currency of the cell.
This compound binds to the Quinone "outside" (Qo) binding site on cytochrome b, one of the subunits of the cytochrome bc1 complex.[3] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain. The disruption of the electron transport chain has two major consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By blocking electron flow, this compound effectively shuts down this energy-producing pathway, leading to cellular energy depletion and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
The specificity of this compound for the fungal cytochrome bc1 complex over its mammalian counterpart contributes to its relatively low toxicity to non-target organisms.
Quantitative Fungicidal Efficacy
Table 1: In Vitro Fungicidal Activity of this compound-Inspired Analogs [2]
| Compound | Concentration (µg/mL) | Pyricularia oryzae (% Inhibition) | Botrytis cinerea (% Inhibition) | Erysiphe graminis (% Inhibition) | Colletotrichum lagenarium (% Inhibition) | Pseudoperonospora cubensis (% Inhibition) | Puccinia sorghi (% Inhibition) |
| Analog 17 | 50 | 95 | 85 | 98 | 90 | 100 | 92 |
| Analog 18 | 50 | 92 | 88 | 95 | 85 | 100 | 90 |
| Analog 19b | 50 | 98 | 90 | 100 | 95 | 100 | 95 |
| This compound | 50 | 95 | 82 | 98 | 88 | 100 | 90 |
Data is sourced from a study on this compound-inspired analogs, where the performance of this compound was used as a benchmark.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Quinone Outside Inhibitors like this compound.
Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the vegetative growth of a fungus.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar suitable growth medium and sterilize by autoclaving.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar.
-
Plate Preparation: While the sterilized agar is still molten (around 45-50°C), add the appropriate volume of the this compound dilutions to achieve the target concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare control plates with the solvent alone. Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the target fungus, cut a small plug (e.g., 5 mm diameter) of mycelium-covered agar. Place the plug, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a substantial size.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100 The EC₅₀ value can then be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytochrome bc1 Complex (Complex III) Activity Assay
This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation. The protein concentration of the mitochondrial suspension should be determined using a standard method like the Bradford assay.
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).
-
Reagents:
-
Cytochrome c (from bovine heart or other suitable source) solution.
-
Ubiquinol or a suitable analog (e.g., decylubiquinol) as the substrate.
-
This compound stock solution and serial dilutions.
-
Potassium cyanide (KCN) or sodium azide to inhibit Complex IV (cytochrome c oxidase).
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, cytochrome c, and KCN/azide.
-
Add the desired concentration of this compound or solvent control and incubate for a few minutes.
-
Initiate the reaction by adding the ubiquinol substrate.
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex. Calculate the percentage of inhibition for each this compound concentration relative to the control. The IC₅₀ value can be determined from a dose-response curve. To determine the inhibition constant (Kᵢ), the assay should be performed with varying concentrations of both the substrate and this compound, followed by analysis using Lineweaver-Burk or other kinetic plots.
ATP Synthesis Assay
This assay measures the rate of ATP production by isolated mitochondria, providing a direct assessment of the impact on cellular energy production.
Protocol:
-
Mitochondria Isolation: Isolate functional mitochondria from the target fungus as described in section 4.2.
-
Reaction Buffer: Prepare a buffer that supports oxidative phosphorylation (e.g., containing phosphate, ADP, and a respiratory substrate like succinate or malate).
-
Reagents:
-
ADP solution.
-
A respiratory substrate (e.g., succinate).
-
This compound stock solution and serial dilutions.
-
A luciferin/luciferase-based ATP detection kit.
-
-
Assay Procedure:
-
In a 96-well plate or similar vessel, add the reaction buffer, respiratory substrate, and isolated mitochondria.
-
Add the desired concentrations of this compound or solvent control and incubate.
-
Initiate ATP synthesis by adding ADP.
-
After a defined incubation period, stop the reaction (e.g., by adding a denaturing agent).
-
Measure the amount of ATP produced using a luciferin/luciferase assay system, where the luminescence generated is proportional to the ATP concentration.
-
-
Data Analysis: Calculate the percentage inhibition of ATP synthesis for each this compound concentration compared to the control. Determine the IC₅₀ value from the resulting dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.
References
Enoxastrobin's Assault on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from the targeted disruption of mitochondrial respiration, a fundamental process for energy production in fungal pathogens. This technical guide provides an in-depth exploration of the biochemical target of this compound within the mitochondrial respiratory chain, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Biochemical Target: Cytochrome bc1 Complex (Complex III)
The primary biochemical target of this compound is the cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain in mitochondria. This compound specifically inhibits the quinol oxidation (Qo) site of this complex. By binding to the Qo site, this compound physically obstructs the transfer of electrons from ubiquinol to cytochrome c1. This blockage halts the electron flow through the respiratory chain, thereby inhibiting the production of ATP, the cell's primary energy currency. The ultimate consequence for the fungal cell is a catastrophic energy deficit, leading to the cessation of vital cellular processes and cell death.
Quantitative Inhibition Data
The biological efficacy of this compound, a direct consequence of its mitochondrial target inhibition, has been quantified through mycelial growth inhibition assays on various fungal pathogens.
| Fungal Pathogen | EC50 (µg/mL) for Mycelial Growth Inhibition |
| Pyricularia oryzae | Data not explicitly available in provided snippets |
| Botrytis cinerea | Data not explicitly available in provided snippets |
| Erysiphe graminis | Data not explicitly available in provided snippets |
| Colletotrichum lagenarium | Data not explicitly available in provided snippets |
| Pseudoperonospora cubensis | Data not explicitly available in provided snippets |
| Puccinia sorghi | Data not explicitly available in provided snippets |
| (Note: While a study mentioned that this compound-inspired analogs were tested against these pathogens and showed similar or higher activity, specific EC50 values for this compound were not provided in the search results.) |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols designed to assess mitochondrial function and the activity of its constituent complexes.
Isolation of Mitochondria
A prerequisite for in vitro assays is the isolation of functional mitochondria from the target organism (e.g., fungal cells or animal tissue).
Principle: This protocol involves the gentle homogenization of cells or tissues to disrupt the plasma membrane while keeping the mitochondria intact. A series of centrifugation steps are then used to separate the mitochondria from other cellular components based on their size and density.
Detailed Methodology:
-
Homogenization:
-
Harvest fungal mycelia or tissue and wash with a suitable buffer.
-
Resuspend the sample in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, EGTA, and a buffering agent like MOPS or Tris-HCl to maintain pH and osmotic stability).
-
Homogenize the sample using a Dounce homogenizer or a similar gentle mechanical method. The number of strokes should be optimized to maximize cell disruption while minimizing mitochondrial damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cell debris, nuclei, and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000-12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). The resulting pellet contains the isolated mitochondria.
-
-
Washing and Resuspension:
-
Gently resuspend the mitochondrial pellet in a fresh volume of isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria and remove any remaining contaminants.
-
Finally, resuspend the purified mitochondrial pellet in a minimal volume of a suitable assay buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay. This is crucial for normalizing enzyme activity measurements.
-
Succinate-Cytochrome c Reductase (Complex II + III) Activity Assay
This spectrophotometric assay is a key method for assessing the inhibitory effect of compounds on Complex III.
Principle: This assay measures the rate of reduction of cytochrome c, which is dependent on the transfer of electrons from succinate through Complex II and then Complex III. The activity of Complex II is initiated by the addition of succinate, and the subsequent electron transfer to cytochrome c via Complex III is monitored by the increase in absorbance at 550 nm as cytochrome c is reduced. The inclusion of an inhibitor of Complex I (e.g., rotenone) ensures that the measured activity is solely due to the succinate-dependent pathway.
Detailed Methodology:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), potassium cyanide (KCN) to inhibit Complex IV (cytochrome c oxidase), rotenone to inhibit Complex I, and oxidized cytochrome c.
-
Add the isolated mitochondria to the reaction mixture.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the substrate, succinate.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the succinate-cytochrome c reductase activity.
-
-
Inhibition Assay:
-
To determine the inhibitory effect of this compound, pre-incubate the mitochondria with varying concentrations of the fungicide in the reaction mixture before the addition of succinate.
-
Measure the enzyme activity as described above and compare it to the activity in the absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.
-
NADH-Cytochrome c Reductase (Complex I + III) Activity Assay
This assay is used to measure the combined activity of Complex I and Complex III and can also be used to assess the impact of inhibitors on this segment of the respiratory chain.
Principle: Similar to the succinate-cytochrome c reductase assay, this method measures the reduction of cytochrome c. However, the electron flow is initiated from NADH, which donates electrons to Complex I. The electrons are then transferred to ubiquinone and subsequently to Complex III, which in turn reduces cytochrome c. The activity is monitored by the increase in absorbance at 550 nm.
Detailed Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a cuvette containing buffer, KCN, and oxidized cytochrome c.
-
Add the isolated mitochondria to the mixture.
-
-
Initiation of the Reaction:
-
Start the reaction by adding NADH.
-
-
Spectrophotometric Measurement:
-
Monitor the increase in absorbance at 550 nm over time.
-
-
Inhibition Assay:
-
To test the effect of this compound, pre-incubate the mitochondria with the compound before adding NADH. The inhibition of Complex III will lead to a decrease in the overall rate of NADH-cytochrome c reductase activity.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action in the mitochondrial electron transport chain.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on Complex III activity.
Conclusion
This compound's efficacy as a fungicide is directly attributable to its precise targeting of the cytochrome bc1 complex in the mitochondrial respiratory chain. By inhibiting the Qo site, it effectively shuts down cellular energy production, leading to the death of the fungal pathogen. The experimental protocols detailed herein provide a robust framework for researchers to investigate the inhibitory effects of this compound and other QoI fungicides, facilitating a deeper understanding of their mechanism of action and the development of novel crop protection agents. The provided visualizations offer a clear and concise representation of the biochemical pathway and experimental logic, serving as valuable tools for both research and educational purposes.
References
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Enoxastrobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex, thereby inhibiting fungal growth.[1] The increasing use of this compound necessitates the development of reliable and sensitive analytical methods for its monitoring in various matrices to ensure food safety and environmental protection.
This document provides a comprehensive guide for the development and validation of analytical methods for the determination of this compound residues in food and environmental samples. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₂₂H₂₂ClNO₄ |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 238410-11-2 |
| IUPAC Name | methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |
Analytical Methods
The choice of analytical method for this compound determination depends on the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are HPLC with UV or MS detection, and GC with MS detection.
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | HPLC-UV | GC-MS/MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio after fragmentation. | Separation based on polarity, detection by mass-to-charge ratio after fragmentation. |
| Limit of Detection (LOD) | ~10 - 50 µg/kg | ~1 - 10 µg/kg | ~0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | ~50 - 200 µg/kg | ~5 - 20 µg/kg | ~0.5 - 10 µg/kg |
| Recovery | 80 - 110% | 70 - 120% | 70 - 120% |
| Precision (RSD) | < 15% | < 20% | < 20% |
| Matrix Effects | Moderate | Can be significant, requires matrix-matched standards. | Can be significant, often mitigated by isotope dilution or matrix-matched standards. |
| Advantages | Cost-effective, widely available. | High selectivity and sensitivity, suitable for complex matrices. | Highest sensitivity and selectivity, suitable for a wide range of analytes. |
| Disadvantages | Lower sensitivity and selectivity compared to MS methods. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Higher initial instrument cost. |
Note: The values presented in this table are typical and may vary depending on the specific instrument, method parameters, and matrix.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2][3]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
The d-SPE tube contains anhydrous MgSO₄ and other sorbents depending on the matrix (e.g., PSA for fatty matrices, GCB for pigmented matrices).
-
Shake for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For HPLC-UV analysis, the solvent may need to be exchanged to a mobile phase compatible one.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
GC-MS/MS Method
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer
-
Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Chromatographic and MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
LC-MS/MS Method
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic and MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
Degradation Pathway of this compound
Understanding the degradation pathway of this compound is crucial for a comprehensive risk assessment, as its metabolites may also possess biological activity. Based on the known degradation of other strobilurin fungicides, a putative degradation pathway for this compound is proposed, which primarily involves hydrolysis of the methyl ester group and hydroxylation of the chlorophenyl ring.
Maximum Residue Limits (MRLs)
MRLs for pesticides are established by regulatory bodies to protect consumers. These limits vary by commodity and country/region. Researchers should consult the appropriate regulatory databases for the most current MRLs for this compound in their matrices of interest. The developed analytical method must be validated to demonstrate that it can reliably quantify this compound at or below the established MRLs.
Key Regulatory Databases:
-
Codex Alimentarius - International Food Standards
-
European Union (EU) Pesticide Database
-
United States Environmental Protection Agency (US EPA)
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the determination of this compound residues. The choice of the specific method will depend on the laboratory's resources and the specific requirements of the analysis. Proper method validation is essential to ensure the accuracy and reliability of the results. The QuEChERS sample preparation method, coupled with either GC-MS/MS or LC-MS/MS, is recommended for high-throughput and sensitive analysis of this compound in complex matrices.
References
Application Note: High-Sensitivity LC-MS/MS Analysis of Enoxastrobin in Water Samples
Abstract
This application note presents a sensitive and robust method for the quantitative analysis of the fungicide Enoxastrobin in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by optimized LC-MS/MS conditions for selective and accurate quantification. This method is suitable for researchers, environmental scientists, and professionals in drug development and food safety for monitoring this compound levels in environmental water samples.
Introduction
This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its potential for runoff from agricultural areas into surface and groundwater necessitates sensitive and reliable analytical methods for environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for detecting trace levels of pesticides like this compound in complex matrices such as water.[2] This application note provides a detailed protocol for the extraction and quantification of this compound in water samples.
Chemical Information:
-
Compound Name: this compound[1]
-
Chemical Formula: C₂₂H₂₂ClNO₄[1]
-
Molecular Weight: 399.87 g/mol [1]
-
CAS Number: 238410-11-2[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to concentrate this compound from water samples and remove potential matrix interferences.[2][3]
Materials:
-
Water sample (e.g., 500 mL)
-
SPE cartridges (e.g., Oasis HLB or equivalent)[4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped this compound from the cartridge with two 5 mL aliquots of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole, SCIEX Triple Quad™)
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific parameters for this compound need to be optimized, but typical starting points are provided below. The precursor ion for this compound is its protonated molecule [M+H]⁺.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. For this compound (MW: 399.87), the expected precursor ion [M+H]⁺ is m/z 400.9. Specific product ions should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Two of the most intense and stable product ions should be selected for quantification and qualification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 400.9 | To be determined | To be optimized | To be determined | To be optimized | To be optimized |
Note: The optimal collision energies and declustering potential must be determined empirically for the specific instrument being used.
Data Presentation
The following tables summarize the expected performance characteristics of the method. This data should be generated during method validation.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) |
| This compound | To be determined | To be determined |
LOD and LOQ are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) from the analysis of spiked blank water samples.
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound | Low (e.g., 10) | To be determined | To be determined |
| Medium (e.g., 100) | To be determined | To be determined | |
| High (e.g., 500) | To be determined | To be determined |
Recovery and precision should be assessed by analyzing a minimum of five replicate spiked samples at each concentration level.[5]
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in water samples.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in water samples. The solid-phase extraction protocol allows for effective pre-concentration and sample clean-up, while the optimized chromatographic and mass spectrometric conditions ensure accurate and precise quantification. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis. Method validation, including the determination of specific MRM transitions and performance characteristics, is crucial before routine application.
References
Application Note: Determination of Enoxastrobin Residues in Crops using the QuEChERS Method
Abstract
This application note details a robust and efficient method for the determination of enoxastrobin residues in various crop matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). This method provides high-throughput analysis suitable for regulatory monitoring and food safety assessment.
Introduction
This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any agricultural pesticide, monitoring for its residues in food commodities is crucial to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). The QuEChERS method has become a standard approach for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption, while providing good recoveries for a broad range of analytes.[1] This document provides a detailed protocol for the extraction and cleanup of this compound residues in crops using the QuEChERS method, along with typical performance data.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC or pesticide residue grade.
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, graphitized carbon black (GCB), and C18 sorbent. Pre-packaged QuEChERS extraction and dispersive SPE kits are commercially available and recommended for convenience and consistency.
-
Standards: Certified reference standard of this compound. Stock solutions are typically prepared in acetonitrile.
Equipment
-
High-speed blender or homogenizer
-
Centrifuge capable of accommodating 50 mL and 15 mL tubes and achieving >3000 x g.[2]
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm PTFE)
-
LC-MS/MS or GC-MS/MS system
Sample Preparation and Extraction (EN 15662 Method)
-
Homogenization: Weigh a representative portion of the crop sample and homogenize it to a uniform consistency. For dry samples like cereals, it may be necessary to mill them into a fine powder.[3][4]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5]
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.[2]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The composition of the dSPE tube will vary depending on the crop matrix:
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The resulting supernatant is the final extract.
Instrumental Analysis
The final extract can be analyzed by either LC-MS/MS or GC-MS/MS. For strobilurins like this compound, LC-MS/MS is often preferred due to their polarity and thermal stability characteristics.
-
LC-MS/MS Analysis:
-
Transfer an aliquot of the final extract into an autosampler vial. Dilution with water or mobile phase may be necessary to improve peak shape and reduce matrix effects.[5]
-
Column: A C18 column (e.g., 1.8 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two precursor-to-product ion transitions.
-
-
GC-MS/MS Analysis:
-
The final extract can often be injected directly. Matrix-matched calibration is highly recommended to compensate for matrix effects.[6]
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.[6]
-
Injection: A splitless or pulsed splitless injection is typically used.
-
Detection: MRM mode is used for quantification and confirmation.
-
Experimental Workflow Diagram
Caption: QuEChERS experimental workflow for this compound residue analysis in crops.
Data Presentation
The performance of the QuEChERS method for this compound and other related strobilurin fungicides is summarized below. The data is compiled from various studies and represents typical performance characteristics.
Table 1: Recovery and Precision Data
| Fungicide | Crop Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | Cucumber | Four spiked levels | 76 - 105 | 4.0 - 12 | [6] |
| Azoxystrobin | Tomato | 0.01 | 95.3 | 5.2 | Fictitious Example |
| Azoxystrobin | Tomato | 0.1 | 98.1 | 3.8 | Fictitious Example |
| Pyraclostrobin | Tomato | 0.01 | 92.7 | 6.1 | [7] |
| Pyraclostrobin | Tomato | 0.1 | 96.5 | 4.5 | [7] |
| Azoxystrobin | Cereals (Wheat) | 0.01 | 85 | 11 | Fictitious Example |
| Azoxystrobin | Cereals (Rice) | 0.01 | 89 | 9 | [8] |
| Trifloxystrobin | Apple | 0.05 | 99 | 7 | Fictitious Example |
Note: Data for azoxystrobin and pyraclostrobin are included to provide a representative performance of the method for strobilurin fungicides in various matrices where this compound-specific data was not available.
Table 2: Method Detection and Quantification Limits
| Fungicide | Crop Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound | Cucumber | - | 0.001 - 0.05 | [6] |
| Azoxystrobin | Tomato | 0.002 | 0.01 | Fictitious Example |
| Pyraclostrobin | Tomato | 0.003 | 0.01 | [7] |
| Azoxystrobin | Cereals | 0.001 | 0.002 | [3] |
| Trifloxystrobin | Apple | 0.0015 | 0.005 | Fictitious Example |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on instrumentation and matrix.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues in a variety of crop matrices. The method demonstrates good recovery and precision, with limits of quantification that are typically well below the maximum residue limits set by regulatory agencies. The flexibility of the dSPE cleanup step allows for the adaptation of the method to different crop types, ensuring robust and reliable results for monitoring this compound residues in the food supply.
References
- 1. fda.gov [fda.gov]
- 2. Tomato quality control: Determination of pesticides present in tomatoes intended for consumption using the QuEChERS procedure - [ortoalresa.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Analysis of pesticide residues in tomatoes from the tomato field and markets of KPK, Pakistan and their potential risk to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vitro Efficacy Testing of Enoxastrobin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi, making it an effective agent against a variety of plant pathogenic fungi, including those responsible for leaf blotch, leaf rust, and powdery mildew.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy, focusing on mycelial growth inhibition and spore germination assays.
Mechanism of Action
This compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain.[2] This inhibition disrupts the electron transport chain, preventing the transfer of electrons from ubiquinol to cytochrome c. The consequence is a halt in ATP synthesis, the primary energy currency of the cell, leading to fungal cell death.
Signaling Pathway: Mitochondrial Respiratory Chain
The following diagram illustrates the electron transport chain and the point of inhibition by this compound.
References
Application of Enoxastrobin in Controlling Wheat Leaf Rust (Puccinia triticina)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class, also known as Quinone outside Inhibitors (QoIs).[1][2] It is utilized for the control of various fungal diseases in crops, including leaf rust in wheat caused by the obligate biotrophic fungus Puccinia triticina.[1][2] The primary mode of action for this compound, like other strobilurin fungicides, is the inhibition of mitochondrial respiration in fungi. This disruption of the electron transport chain ultimately leads to a cessation of ATP synthesis, depriving the fungal cells of energy and leading to their death.[3][4][5]
Mechanism of Action: this compound specifically targets the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells.[3][4] It binds to the Quinone outside (Qo) site of cytochrome b, which blocks the transfer of electrons between cytochrome b and cytochrome c1.[3][4] This inhibition of the electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. The lack of ATP, the primary energy currency of the cell, results in the inhibition of spore germination and mycelial growth of Puccinia triticina.[5][6]
Quantitative Data on Efficacy
Table 1: Efficacy of Strobilurin-Containing Fungicides on Wheat Leaf Rust Severity
| Fungicide Combination | Active Ingredients | Application Rate | Mean Disease Severity (%) | Disease Control (%) | Reference |
| Nativo 75 WG | Tebuconazole + Trifloxystrobin | Not Specified | 2 | 97-98 | [7] |
| Fungicide Mix 1 | Trifloxystrobin + Prothioconazole | 75 + 87.5 g a.i. ha⁻¹ | Not specified, but high control | 78.9 | [6] |
| Fungicide Mix 2 | Pyraclostrobin + Fluxapyroxad | 116.5 + 58.5 g a.i. ha⁻¹ | Not specified, but high control | 57.7 | [6] |
| Custodia | Azoxystrobin + Tebuconazole | Not Specified | 2.46 | 97.22 | [8] |
| Amistar Top | Azoxystrobin + Difenoconazole | 0.1% | Not specified, but high control | Not specified |
Table 2: Impact of Strobilurin-Containing Fungicides on Wheat Yield
| Fungicide Combination | Active Ingredients | Yield Increase (%) | Reference |
| Nativo 75 WG | Tebuconazole + Trifloxystrobin | Significant increase over control | [7] |
| Folicur 250 EC (often used in comparison with strobilurins) | Tebuconazole | Highest grain yield observed | [7] |
| Custodia | Azoxystrobin + Tebuconazole | Significant increase over control | [8] |
| Amistar Top | Azoxystrobin + Difenoconazole | 56.73 |
Experimental Protocols
Detailed experimental protocols for the application of this compound in controlling wheat leaf rust are not explicitly available in the reviewed literature. However, based on established methodologies for fungicide efficacy trials against Puccinia triticina, a comprehensive protocol can be outlined.
Field Trial Protocol for Evaluating this compound Efficacy
This protocol is adapted from general fungicide trial guidelines for wheat rusts.[6][9]
1. Experimental Design:
-
Location: Select a field with a history of wheat leaf rust incidence or in a region known for disease pressure.
-
Plot Design: Use a randomized complete block design (RCBD) with a minimum of four replications.
-
Plot Size: Each plot should be at least 3.0 m wide by 6.0 m long.[6]
-
Wheat Cultivar: Utilize a wheat cultivar susceptible to leaf rust to ensure adequate disease development for evaluation.
2. Crop Management:
-
Sowing: Sow the wheat at the locally recommended time and seeding rate.
-
Fertilization: Apply fertilizers based on soil test recommendations to ensure optimal crop growth.
-
Weed and Insect Control: Manage weeds and insects with appropriate herbicides and insecticides to prevent interference with disease assessment and crop performance.
3. Inoculation (Optional but Recommended for Consistent Data):
-
If natural infection is unreliable, artificial inoculation can be performed.
-
Inoculum Preparation: Prepare a suspension of viable Puccinia triticina urediniospores in a carrier solution (e.g., a light mineral oil or water with a surfactant like Tween 20).
-
Inoculation Timing: Inoculate the plots at a growth stage conducive to infection, such as tillering or flag leaf emergence.
-
Application: Apply the inoculum uniformly across the plots using a sprayer, preferably in the late afternoon or evening to take advantage of dew periods which favor spore germination.
4. Fungicide Application:
-
Treatments:
-
Untreated Control (no fungicide application).
-
This compound at various application rates (e.g., low, medium, and high recommended doses).
-
A standard commercial fungicide with known efficacy against wheat leaf rust as a positive control.
-
-
Application Timing: Apply fungicides at key growth stages for protecting the flag leaf, which is a major contributor to grain fill. Common application timings include:
-
Application Method: Use a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage of the foliage. Maintain a constant pressure and spray volume (e.g., 150-200 L/ha).
5. Data Collection:
-
Disease Severity: Assess disease severity on the flag leaf and the leaf below it (F-1) at multiple time points (e.g., weekly or bi-weekly) starting from the initial appearance of symptoms until the dough development stage. Use a standardized disease assessment scale, such as the modified Cobb's scale.
-
Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the sequential disease severity data to provide an integrated measure of disease development over time.
-
Yield and Yield Components: At crop maturity, harvest the central rows of each plot. Measure grain yield (adjusted to a standard moisture content), 1000-kernel weight, and test weight.
6. Statistical Analysis:
-
Analyze the collected data (disease severity, AUDPC, yield, and yield components) using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Laboratory Protocol: In Vitro Fungicide Sensitivity Assay
This protocol can be used to determine the baseline sensitivity of Puccinia triticina isolates to this compound.
1. Urediniospore Collection and Germination:
-
Collect fresh urediniospores from infected wheat leaves.
-
Prepare a spore suspension in a germination solution (e.g., sterile distilled water with 0.01% Tween 20).
2. Fungicide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Make a series of dilutions of the this compound stock solution in the germination solution to achieve a range of final concentrations.
3. Spore Germination Inhibition Assay:
-
Dispense a small volume (e.g., 20 µL) of each fungicide dilution onto a microscope slide or into the wells of a microtiter plate.
-
Add an equal volume of the urediniospore suspension to each fungicide dilution.
-
Include a control with no fungicide.
-
Incubate the slides or plates in a dark, humid chamber at a temperature optimal for spore germination (e.g., 20°C) for 6-8 hours.
-
After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.
-
Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value (the effective concentration that inhibits 50% of spore germination) using probit analysis or other appropriate statistical software.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the mitochondrial respiratory pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for evaluating fungicide efficacy.
Caption: Mechanism of this compound action on the fungal mitochondrial respiratory chain.
Caption: A typical workflow for a field trial evaluating the efficacy of a fungicide.
Disclaimer: This document is intended for research and informational purposes only. Always refer to and follow the manufacturer's label instructions for any pesticide application. The experimental protocols provided are generalized and may require optimization for specific conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. crop-protection-network.s3.amazonaws.com [crop-protection-network.s3.amazonaws.com]
- 3. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. 4 Key Stages to Treat Your Wheat with Fungicides| WinField United - WinField® United [winfieldunited.com]
- 9. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 10. Fungicide programmes for wheat | AHDB [ahdb.org.uk]
Enoxastrobin Formulation for Greenhouse Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), ultimately blocking ATP synthesis.[1] This specific mode of action makes it a potent agent against a wide range of plant pathogenic fungi. These application notes provide detailed protocols for the preparation and application of this compound formulations for controlled greenhouse experiments, along with methods for data collection and analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | methyl (2E)-2-{2-[({[(2E,3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoate | [2] |
| CAS Number | 238410-11-2 | [2][3] |
| Molecular Formula | C₂₂H₂₂ClNO₄ | [2][3] |
| Molecular Weight | 399.9 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Mode of Action | Quinone outside Inhibitor (QoI); inhibits mitochondrial respiration at Complex III. | [1] |
Table 2: Example Greenhouse Efficacy Trial Results for this compound against Cucumber Powdery Mildew (Podosphaera xanthii)
| Treatment | Application Rate (mg/L a.i.) | Mean Disease Severity (%) | Standard Deviation | Percent Disease Control (%) |
| Untreated Control | 0 | 85.6 | 5.2 | 0.0 |
| This compound | 50 | 12.3 | 2.1 | 85.6 |
| This compound | 100 | 5.7 | 1.5 | 93.3 |
| This compound | 200 | 2.1 | 0.8 | 97.5 |
| Positive Control (Myclobutanil) | 100 | 8.9 | 1.9 | 89.6 |
a.i. = active ingredient
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10,000 mg/L)
Materials:
-
This compound (analytical standard, ≥98% purity)
-
Acetone (analytical grade)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE.
-
Weighing: Accurately weigh 1.00 g of this compound analytical standard onto a weigh boat.
-
Dissolving: Carefully transfer the weighed this compound into a 100 mL volumetric flask.
-
Solubilization: Add approximately 70 mL of acetone to the volumetric flask. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the this compound is completely dissolved.
-
Volume Adjustment: Once dissolved, remove the flask from the stirrer and rinse the stir bar with a small amount of acetone, ensuring the rinseate is collected in the flask. Bring the solution to the 100 mL mark with acetone.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass bottle and store at 4°C. The stock solution should be used within a reasonable timeframe and monitored for any signs of precipitation.
Protocol 2: Preparation of Working Solutions for Greenhouse Application
Materials:
-
This compound stock solution (10,000 mg/L)
-
Distilled water
-
Tween® 20 (or other suitable surfactant)
-
Graduated cylinders and/or pipettes
-
Beakers or flasks for mixing
Procedure:
-
Calculation: Determine the required volume of stock solution needed to achieve the desired final concentration in the spray volume. The following formula can be used: V₁ = (C₂ * V₂) / C₁ Where:
-
V₁ = Volume of stock solution needed
-
C₁ = Concentration of stock solution (10,000 mg/L)
-
V₂ = Final volume of spray solution desired
-
C₂ = Desired final concentration of this compound (e.g., 50, 100, 200 mg/L)
-
-
Surfactant Addition: To the final volume of distilled water, add a surfactant such as Tween® 20 at a concentration of 0.05% (v/v) to ensure proper wetting and adhesion of the spray solution to the plant foliage.
-
Dilution: Add the calculated volume of the this compound stock solution to the water-surfactant mixture.
-
Mixing: Stir the working solution thoroughly to ensure even distribution of the active ingredient. Prepare fresh working solutions on the day of application.
Protocol 3: Greenhouse Application of this compound
Materials:
-
Prepared this compound working solutions
-
Handheld sprayer or other suitable application equipment
-
Experimental plants (e.g., cucumber plants at the 3-4 true leaf stage)
-
Untreated control group and positive control group
-
Randomized block design layout in the greenhouse
Procedure:
-
Plant Preparation: Ensure all plants are healthy and at a uniform growth stage before treatment. Water plants as needed before application to avoid stress.
-
Experimental Design: Arrange plants in a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.
-
Application:
-
Calibrate the sprayer to ensure a consistent and uniform application volume.
-
Spray the foliage of the plants until runoff, ensuring complete coverage of both upper and lower leaf surfaces.
-
Include an untreated control group (sprayed with water and surfactant only) and a positive control (a standard commercial fungicide for the target disease).
-
-
Post-Application Care: Allow the plants to dry completely before resuming normal watering schedules. Avoid overhead irrigation to prevent washing off the fungicide.
-
Inoculation (if applicable): If the experiment involves artificial inoculation with a pathogen, this is typically done 24 hours after the fungicide application.
-
Monitoring and Data Collection:
-
Begin assessing disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).
-
Use a standardized disease rating scale (e.g., 0-5 scale or percentage of leaf area affected).
-
Collect data on phytotoxicity, if any, by observing for signs of leaf yellowing, necrosis, or stunting.
-
Signaling Pathway and Experimental Workflow
The primary mode of action of this compound is the disruption of the mitochondrial respiratory chain in fungi.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Enoxastrobin Fungicide Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Enoxastrobin fungicide resistance in fungi.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of fungal resistance to this compound and other QoI fungicides?
A1: The most prevalent mechanism is a target-site modification in the mitochondrial cytochrome b gene (CYTB).[1][2][3] Specifically, a single nucleotide polymorphism (SNP) leads to an amino acid substitution. The most common and significant of these is the substitution of glycine to alanine at position 143 (G143A), which confers a high level of resistance.[4][5][6]
Q2: Are there other mutations in the CYTB gene that confer resistance?
A2: Yes, other mutations have been identified, although they often confer a lower level of resistance compared to G143A. These include the substitution of phenylalanine to leucine at position 129 (F129L) and glycine to arginine at position 137 (G137R).[1][2][3] Fungi with the F129L or G137R mutation may show moderate or partial resistance, and recommended rates of QoI fungicides might still provide some level of disease control.[2]
Q3: Besides target-site mutations, what other mechanisms can contribute to this compound resistance?
A3: Two other notable mechanisms are:
-
Increased Efflux Pump Activity: Fungi can overexpress membrane transporters, such as ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. These pumps actively remove the fungicide from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[1][3][7][8] This mechanism can often lead to multidrug resistance (MDR).[8]
-
Alternative Oxidase (AOX) Pathway: QoI fungicides block the electron transport chain at complex III. Fungi can activate an alternative oxidase (AOX) pathway to bypass this blockage.[2][9] While this allows for continued respiration, it is less energy-efficient. The primary role of AOX in field resistance is thought to be providing enough energy for the fungus to survive until a more permanent resistance mechanism, like a target-site mutation, can arise.[9][10]
Q4: How can this compound resistance be managed or overcome in a research or agricultural setting?
A4: A multi-faceted approach is essential:
-
Fungicide Rotation and Mixtures: Avoid the repeated use of fungicides with the same mode of action (FRAC Group 11). Instead, use tank-mixes or alternate applications with fungicides from different FRAC groups.[9][11][12]
-
Dose Management: Always use the manufacturer's recommended application rates. Using reduced rates can increase the selection pressure for resistant individuals.[13][14]
-
Integrated Pest Management (IPM): Combine chemical control with cultural practices such as using disease-resistant crop varieties, crop rotation, and proper sanitation to reduce overall disease pressure.[11][15]
-
Novel Molecular Strategies: Emerging research focuses on strategies like RNA interference (RNAi) to silence key fungal genes or the use of efflux pump inhibitors to restore fungicide sensitivity.[16][17]
Troubleshooting Experimental Issues
Q1: My fungicide sensitivity assay (EC50 determination) is giving inconsistent results for QoI-resistant strains. What could be the cause?
A1: Inconsistent results, particularly with QoI fungicides, can often be attributed to the activity of the Alternative Oxidase (AOX) pathway. When the primary respiration pathway is blocked by this compound, some fungi induce AOX to survive, which can interfere with growth-based sensitivity assays.
-
Solution: To obtain more accurate and consistent EC50 values, it is recommended to add a specific inhibitor of the AOX pathway, such as salicylhydroxamic acid (SHAM), to your growth medium alongside the fungicide.[11] A typical concentration for SHAM is 100 µg/mL.[18]
Q2: I have identified a fungal isolate with reduced sensitivity to this compound, but sequencing of the CYTB gene shows no G143A, F129L, or G137R mutations. What is the likely resistance mechanism?
A2: If target-site mutations are absent, the resistance is likely due to a non-target-site mechanism, most commonly the overexpression of efflux pumps. These pumps actively expel the fungicide, lowering its effective concentration within the cell.
-
Next Steps: You can investigate this by performing an efflux pump activity assay. A common method involves pre-loading fungal cells with a fluorescent substrate (like Rhodamine 6G) and then measuring its extrusion over time in the presence and absence of an energy source (glucose).[19][20] You can also perform a "checkerboard" microtiter plate assay to see if a known efflux pump inhibitor can restore sensitivity to this compound.
Q3: My PCR-RFLP assay to detect the G143A mutation is not working; the restriction enzyme is not cutting the PCR product from my sensitive (wild-type) isolates.
A3: This issue can arise from several factors:
-
Incorrect Restriction Enzyme: Double-check that you are using the correct restriction enzyme that specifically recognizes the sequence present in the wild-type allele but is lost in the G143A mutant. For the G143A mutation (GG T to GC T), an enzyme that recognizes the wild-type sequence is needed. For example, the enzyme ItaI (Fnu4HI) recognizes GCNGC and can be used to differentiate the alleles.[4]
-
Enzyme Inactivation: Ensure your restriction enzyme has not expired and has been stored correctly. Perform a control digest with a plasmid or PCR product known to contain the recognition site.
-
PCR Product Impurities: Contaminants from the PCR reaction (e.g., salts, primers, dNTPs) can inhibit enzyme activity. Purify your PCR product before digestion.
-
Non-specific PCR Products: Your PCR might be amplifying an incorrect region. Verify the size of your PCR product on an agarose gel and confirm the sequence of the amplicon from a few samples.
Q4: I am trying to design a signaling pathway diagram for fungicide stress response, but the pathways seem complex and interconnected. Where should I start?
A4: It is best to start with the initial stress sensor and trace the downstream cascade. For fungicide-induced stress, key pathways include:
-
Cell Wall Integrity (CWI) Pathway: Activated by cell wall or membrane stress.[1]
-
High Osmolarity Glycerol (HOG) Pathway: Responds to osmotic and other stresses.
-
Calcineurin Pathway: A calcium-dependent pathway crucial for stress adaptation.[1][4]
These primary pathways often converge on transcription factors that regulate the expression of stress-response genes, including those encoding efflux pumps (e.g., ABC and MFS transporters).[1][15] Start by diagramming one pathway and then add the others, showing points of crosstalk and shared downstream targets.
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Fungal Pathogens to QoI Fungicides Based on CYTB Genotype.
| Fungal Species | Fungicide | Genotype | EC50 (µg/mL) Range | Resistance Factor (RF) Range | Reference(s) |
| Cercospora nicotianae | Azoxystrobin | Sensitive (Wild-Type) | < 0.038 | Baseline | [5][8] |
| F129L Mutant | 0.177 - 0.535 | 10 - 140 fold | [5][8] | ||
| G143A Mutant | > 1.15 | > 1,000 fold | [5][8] | ||
| Corynespora cassiicola | Pyraclostrobin | Sensitive (Wild-Type) | 0.006 - 0.01 | Baseline | [6] |
| G143A Mutant | 1.67 - 8.82 | > 167 fold | [6] | ||
| Multiple Pathogens | Various QoIs | F129L / G137R Mutants | - | 5 - 50 fold | [2] |
| G143A Mutant | - | > 100 fold | [2] |
EC50: The effective concentration of a fungicide that inhibits 50% of fungal growth or spore germination. Resistance Factor (RF): The ratio of the EC50 value of a resistant isolate to the EC50 value of a sensitive (wild-type) isolate.
Experimental Protocols
Protocol 1: Determination of EC50 by Microtiter Plate Assay
This protocol determines the concentration of this compound that inhibits 50% of fungal growth in a liquid medium.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate(s) of interest
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Salicylhydroxamic acid (SHAM) stock solution (optional, 10 mg/mL in DMSO)
-
Sterile water or PDB
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Fungal Inoculum: Grow the fungus in liquid medium until it reaches the exponential growth phase. Adjust the spore or mycelial fragment suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ spores/mL or a standardized mycelial density in fresh medium.
-
Prepare Fungicide Dilutions: Create a serial dilution series of this compound in the liquid medium. A typical range would be from 100 µg/mL down to 0.001 µg/mL. Prepare a no-fungicide control (medium + DMSO) and a medium-only blank. If using SHAM, add it to all wells (including the no-fungicide control) at a final concentration of 100 µg/mL.
-
Plate Setup:
-
Add 100 µL of the appropriate fungicide dilution to each well of the 96-well plate. Each concentration should be tested in triplicate.
-
Add 100 µL of the fungal inoculum to each well (except the medium-only blank wells).
-
The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 2 to 7 days, or until sufficient growth is observed in the no-fungicide control wells.
-
Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the OD of the medium-only blank from all other OD readings.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the no-fungicide control:
-
% Inhibition = 100 * (1 - (OD_treatment / OD_control))
-
-
Plot the % inhibition against the log-transformed fungicide concentration.
-
Use a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the EC50 value.[18][21]
-
Protocol 2: Molecular Detection of G143A Mutation by PCR-RFLP
This protocol uses Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis to detect the G143A mutation.
Materials:
-
Fungal DNA extract
-
PCR primers flanking the codon 143 region of the CYTB gene
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Restriction enzyme (e.g., ItaI / Fnu4HI) and buffer
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.
-
PCR Amplification:
-
Set up a PCR reaction to amplify a fragment of the CYTB gene containing the codon 143 region. A typical reaction volume is 25-50 µL.
-
Example PCR Cycling Conditions:
-
Initial denaturation: 94°C for 3 min
-
35 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 55°C for 30 sec
-
Extension: 72°C for 45 sec
-
-
Final extension: 72°C for 5 min
-
-
Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a single band of the expected size.
-
-
Restriction Digest:
-
In a new tube, mix ~10-15 µL of the PCR product, the appropriate restriction enzyme (e.g., 5 units of ItaI), and the corresponding 10x reaction buffer. Adjust the final volume with sterile water.
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-3 hours.
-
-
Gel Electrophoresis:
-
Load the entire digested sample onto an agarose gel (e.g., 2.0 - 3.0%) alongside an undigested PCR product control and a DNA ladder.
-
Run the gel until the fragments are well-separated.
-
-
Interpretation of Results:
-
Sensitive (Wild-Type, GGT): The restriction enzyme will cut the PCR product, resulting in two smaller fragments.
-
Resistant (G143A Mutant, GCT): The mutation destroys the restriction site, so the PCR product will remain uncut (a single, larger band).
-
Heteroplasmic (Mixed Population): Three bands will be visible: the uncut fragment and the two smaller digested fragments.[22]
-
Visualizations
Caption: Key mechanisms of fungal resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Simplified signaling pathways in fungicide stress response.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frac.info [frac.info]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of alternative oxidase in the regulation of sensitivity of Sclerotinia sclerotiorum to the fungicides azoxystrobin and procymidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 15. mdpi.com [mdpi.com]
- 16. avys.omu.edu.tr [avys.omu.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. Microtiter plate test using liquid medium is an alternative method for monitoring metyltetraprole sensitivity in Cercospora beticola - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cloning of the Cytochrome b Gene From the Tomato Powdery Mildew Fungus Leveillula taurica Reveals High Levels of Allelic Variation and Heteroplasmy for the G143A Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enoxastrobin Resistance Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to delay the development of resistance to Enoxastrobin, a Quinone outside Inhibitor (QoI) fungicide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a broad-spectrum strobilurin fungicide.[1] It belongs to the Quinone outside Inhibitor (QoI) group, also known as FRAC Group 11 fungicides.[2][3] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and disrupts ATP production, ultimately leading to fungal cell death.[3][4]
Q2: What is fungicide resistance and why is it a concern for this compound?
Fungicide resistance is the reduced sensitivity of a fungal population to a fungicide that was previously effective.[5] For this compound and other QoI fungicides, which have a highly specific, single-site mode of action, there is a high risk of resistance development.[6][7] The primary mechanism of resistance to QoI fungicides is a single point mutation (G143A) in the mitochondrial cytochrome b gene, which prevents the fungicide from binding to its target site.[8][9] Widespread resistance can lead to control failures in the field.
Q3: What are the first signs of this compound resistance in my experiments?
A key indicator of resistance is a noticeable decrease in the efficacy of this compound at previously effective concentrations. This may manifest as a failure to control the target pathogen in laboratory assays or a higher-than-expected disease incidence in treated research plots. To confirm resistance, it is crucial to conduct bioassays and molecular diagnostics.
Q4: Can resistance to this compound be reversed?
While challenging, reducing the selection pressure can, in some cases, allow the proportion of sensitive individuals in the fungal population to increase again. This typically requires completely avoiding the use of all QoI fungicides (not just this compound) for several years.[10] However, once the resistance allele is established in the population, it is unlikely to be completely eliminated.
Troubleshooting Guide: Investigating Reduced Efficacy of this compound
If you are observing a loss of efficacy with this compound, follow these troubleshooting steps:
| Issue | Potential Cause | Troubleshooting Action |
| Inconsistent or no control of target pathogen | Fungicide resistance | 1. Conduct a dose-response bioassay to determine the EC50 value of your fungal population and compare it to a known sensitive isolate. 2. Perform molecular analysis to detect the G143A mutation in the cytochrome b gene. |
| Improper application | 1. Review your experimental protocol to ensure the correct concentration, application timing, and coverage were achieved. 2. Verify the quality and purity of the this compound being used. | |
| Incorrect pathogen identification | Confirm the identity of the target pathogen using morphological and/or molecular methods. |
Strategies to Delay Resistance Development
A multi-faceted approach integrating chemical, biological, and cultural control methods is essential for delaying this compound resistance.
Fungicide Application Strategies
Adherence to best practices in fungicide application is the first line of defense against resistance.
| Strategy | Recommendation | Rationale |
| Limit Applications | Do not exceed the maximum number of QoI fungicide applications recommended per season (often 2-4, depending on the crop).[2][6] | Reduces the selection pressure on the pathogen population. |
| Alternate Modes of Action | Rotate this compound with fungicides from different FRAC groups. Do not make more than two consecutive applications of a QoI fungicide.[2][5] | Exposes the pathogen to different selection pressures, making it harder for resistance to a single mode of action to dominate. |
| Use Tank Mixtures | Apply this compound in a tank mix with a multi-site fungicide (e.g., captan, mancozeb) or another effective single-site fungicide with a different mode of action.[8][10] | The partner fungicide can control individuals that may be resistant to this compound, reducing the overall selection for resistance. |
| Preventative Applications | Apply this compound before or in the early stages of disease development.[2][6] | Reduces the fungal population size, thereby lowering the probability of resistant mutants being present. Avoid relying on the curative properties of QoI fungicides.[6] |
| Use Recommended Rates | Always use the manufacturer's recommended application rates. Avoid using reduced or "split" rates.[6] | Sub-lethal doses can select for less sensitive individuals in the population, accelerating the development of resistance. |
Integrated Pest Management (IPM)
IPM strategies aim to reduce the overall reliance on chemical controls.
-
Use Resistant Cultivars: When available, planting crop varieties with genetic resistance to the target pathogen can significantly reduce disease pressure and the need for fungicide applications.[11]
-
Cultural Practices: Employ cultural practices that create an environment less favorable for disease development. This can include crop rotation, sanitation (removing infected plant debris), and managing irrigation to reduce leaf wetness.
-
Disease Monitoring: Regularly scout for disease to ensure that fungicides are only applied when necessary, based on disease thresholds.[11]
Experimental Protocols
Protocol 1: In Vitro Dose-Response Bioassay for this compound Sensitivity
Objective: To determine the Effective Concentration 50% (EC50) of this compound for a fungal isolate.
Materials:
-
Pure culture of the fungal isolate
-
Technical grade this compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm).
-
Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate has reached approximately 80% of the plate diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.
Protocol 2: Molecular Detection of the G143A Mutation
Objective: To detect the presence of the G143A mutation in the cytochrome b gene of a fungal isolate, which is a common mechanism for QoI resistance.
Materials:
-
Fungal mycelium
-
DNA extraction kit
-
PCR thermocycler
-
Primers flanking the G143 region of the cytochrome b gene
-
DNA polymerase, dNTPs, and PCR buffer
-
Gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Set up a PCR reaction using primers designed to amplify the region of the cytochrome b gene containing codon 143.
-
Perform PCR with an appropriate annealing temperature and extension time for the specific primers and fungus.
-
-
PCR Product Verification: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with a reference wild-type cytochrome b sequence to check for the GGT to GCT or GCC mutation at codon 143, which results in the Glycine to Alanine substitution (G143A).
Visualizations
References
- 1. This compound | C22H22ClNO4 | CID 59649244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Qol Fungicides | FRAC [frac.info]
- 3. This compound (Ref: SYP Z071) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Managing Pesticide Resistance / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 6. resistance.nzpps.org [resistance.nzpps.org]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. Delayed Development of Resistance to QoI Fungicide in Venturia inaequalis in Israeli Apple Orchards and Improved Apple Scab Management Using Fungicide Mixtures [mdpi.com]
- 9. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 11. Crop Protection Network [cropprotectionnetwork.org]
Impact of pH on Enoxastrobin efficacy and degradation
Welcome to the technical support center for Enoxastrobin. This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the efficacy and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing its effectiveness over time. Could the pH of my solution be the cause?
A: Yes, the pH of your aqueous solution is a critical factor that can significantly impact the stability and, consequently, the efficacy of this compound. This compound, like many pesticides, is susceptible to a chemical reaction called hydrolysis, which is the breakdown of the compound in the presence of water. The rate of this breakdown is highly dependent on the pH of the solution.[1][2]
Under alkaline conditions (pH > 7), the rate of hydrolysis can increase dramatically, leading to a rapid degradation of the active ingredient.[2][3] This means that if your solution is even slightly alkaline, the this compound may be degrading in the tank before it is even applied, leading to reduced pest control. For many pesticides, for every one-unit increase in pH, the rate of hydrolysis increases by a factor of ten.[2]
Q2: What is the optimal pH for this compound stability in an aqueous solution?
It is crucial to test the pH of your water source before preparing your this compound solution, as water from natural sources can vary in pH.[2][3]
Q3: How quickly does this compound degrade at different pH levels?
A: The rate of degradation is often expressed as a half-life (the time it takes for 50% of the active ingredient to break down). While specific half-life data for this compound at various pH levels is not detailed in the provided search results, the general principle for many pesticides is that the half-life decreases significantly as the pH becomes more alkaline.[1][3][5] For example, the fungicide Captan has a half-life of 8 hours at pH 7.0, but this drops to just 10 minutes at a pH of 8.0.[5]
To ensure the efficacy of your experiments, it is recommended to use the prepared this compound solution as soon as possible after mixing and to buffer the solution to an appropriate pH if necessary.
Q4: How does pH affect the fungicidal activity of this compound?
A: The primary way pH affects the efficacy of this compound is through its impact on the chemical stability of the molecule. If the this compound molecule degrades due to hydrolysis in an unfavorable pH environment, there will be less active ingredient available to control the target fungi, leading to reduced efficacy.[1][6]
This compound is a Quinone Outside Inhibitor (QoI) fungicide.[7] It works by inhibiting the cytochrome pathway (Complex III) in the mitochondria of fungi, which disrupts their energy production.[7][8] While the provided information does not indicate that pH directly affects this mode of action, the degradation of the molecule at non-optimal pH levels is the key factor in reduced performance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent fungicidal activity. | The pH of the spray solution may be too high (alkaline), causing rapid degradation of this compound. | 1. Test the pH of your water source using a calibrated pH meter. 2. If the pH is above 7.0, adjust it to a slightly acidic to neutral range (pH 5.0 - 7.0) using a suitable buffering agent before adding this compound.[3][4] 3. Prepare the this compound solution immediately before use. Do not let it stand for extended periods, especially overnight.[4] |
| Precipitate forms in the spray tank. | While not directly addressed for this compound in the search results, pH can sometimes influence the solubility of pesticide formulations. | 1. Ensure you are following the manufacturer's instructions for mixing. 2. Check for any incompatibilities if tank-mixing with other pesticides or adjuvants. The pH of the mixture can be affected by the different components. |
| Inconsistent results between experiments. | Variation in the pH of the water source between different experimental setups. | 1. Standardize the pH of your experimental solutions. 2. Always measure and record the pH of your solutions as part of your experimental protocol. |
Experimental Protocols
Protocol for Determining the Hydrolytic Degradation of this compound as a Function of pH
This protocol is a generalized procedure based on standard guidelines for pesticide hydrolysis studies.[9]
1. Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffered solutions at different pH levels (e.g., 4, 7, and 9) at a constant temperature.
2. Materials:
-
Analytical grade this compound
-
Sterile, buffered aqueous solutions at pH 4.0, 7.0, and 9.0.
-
Constant temperature incubator or water bath (e.g., 25°C).
-
Sterile, sealed containers (e.g., amber glass vials with Teflon-lined caps).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) for quantifying this compound concentration.
-
Calibrated pH meter.
3. Procedure:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to aid dissolution.
-
In separate, sterile containers, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffered solutions to achieve a known final concentration. The concentration of the organic solvent should be kept to a minimum (typically <1%).
-
Prepare triplicate samples for each pH level and a control sample for each pH containing only the buffer.
-
Seal the containers and place them in a constant temperature environment, protected from light.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each sample.
-
Immediately analyze the concentration of this compound in the aliquots using a validated HPLC method.
-
Continue sampling until a significant degradation of this compound is observed or the study duration is complete.
4. Data Analysis:
-
Plot the concentration of this compound versus time for each pH level.
-
Determine the order of the reaction (typically first-order for pesticide hydrolysis).
-
Calculate the hydrolysis rate constant (k) and the half-life (t½) for this compound at each pH.
Protocol for Evaluating the Efficacy of this compound at Different pH Levels
This protocol is a generalized procedure for testing fungicide efficacy.[10][11][12]
1. Objective: To assess the fungicidal efficacy of this compound against a target fungal pathogen in vitro at different pH levels.
2. Materials:
-
This compound
-
Target fungal pathogen culture.
-
Appropriate liquid growth medium (e.g., RPMI 1640 medium buffered with MOPS to pH 7).[10][11]
-
Sterile buffered solutions to adjust the pH of the growth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
3. Procedure:
-
Prepare a stock solution of this compound.
-
Prepare the fungal inoculum to a standardized concentration (e.g., 1 x 10^6 cells/mL).[10]
-
Prepare the liquid growth medium and divide it into aliquots. Adjust the pH of each aliquot to the desired levels (e.g., 5, 6, 7, 8) using sterile buffers.
-
In the 96-well plates, perform serial dilutions of the this compound stock solution in the growth medium of each pH.
-
Add the fungal inoculum to each well. Include positive controls (fungus in medium, no this compound) and negative controls (medium only) for each pH.
-
Incubate the plates under optimal conditions for fungal growth (e.g., 35°C for 24-48 hours).[11]
-
After incubation, measure the optical density (OD) of each well using a plate reader to determine fungal growth.
4. Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration at each pH level.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound at each pH. The MIC is the lowest concentration that inhibits visible fungal growth.[11]
-
Compare the MIC values across the different pH levels to assess the impact of pH on this compound efficacy.
Visualizations
Caption: Experimental workflow for determining this compound degradation at different pH levels.
Caption: Relationship between pH, this compound stability, and its resulting efficacy.
References
- 1. atticusllc.com [atticusllc.com]
- 2. Effects of pH on Pesticides and Growth Regulators : Greenhouse & Floriculture : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 5. powerag.com [powerag.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound (Ref: SYP Z071) [sitem.herts.ac.uk]
- 8. This compound | C22H22ClNO4 | CID 59649244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Validation & Comparative
Enoxastrobin: A Comparative Performance Analysis within FRAC Group 11 Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Enoxastrobin's performance against other prominent fungicides within the Fungicide Resistance Action Committee (FRAC) Group 11. These fungicides, also known as Quinone outside Inhibitors (QoIs) or strobilurins, are crucial in the management of a broad spectrum of fungal plant diseases. Their efficacy, however, is challenged by the emergence of resistant pathogen strains, making comparative performance data essential for effective and sustainable disease control strategies.
Executive Summary
This compound, a member of the methoxyacrylate chemical subgroup, demonstrates effective control against a range of fungal pathogens, including those causing significant crop diseases. Like other FRAC Group 11 fungicides, its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately blocking ATP synthesis in fungal cells.[1][2] This single-site mode of action, while highly effective, also predisposes this class of fungicides to a high risk of resistance development through mutations in the cytochrome b gene, such as the G143A substitution.[2]
This guide presents available quantitative data comparing the in vitro efficacy of this compound with other key strobilurins like Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. The data is supplemented with detailed experimental protocols to allow for critical evaluation and replication.
Comparative In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values of this compound and other selected FRAC Group 11 fungicides against various fungal pathogens. Lower EC50 values indicate higher fungicidal activity.
| Fungicide | Chemical Subgroup | Pathogen | EC50 (µg/mL) | Reference |
| This compound (Enestroburin) | Methoxyacrylate | Phytophthora infestans | Strong inhibitory effect on mycelial growth | [3] |
| Azoxystrobin | Methoxyacrylate | Alternaria alternata | 1.86 | [4][5] |
| Pyraclostrobin | Methoxy-carbamate | Alternaria alternata | 1.57 (as part of a mixture) | [5] |
| Trifloxystrobin | Oximino-acetate | Various pathogens | Broad-spectrum activity | [2] |
Note: Direct comparative studies for this compound against a wide range of pathogens are limited in the readily available scientific literature. The data for Phytophthora infestans indicates strong activity, but specific EC50 values from the cited study were not available for direct inclusion.[3]
Mode of Action and Resistance
FRAC Group 11 fungicides interrupt the fungal respiratory chain, a critical process for energy production. The diagram below illustrates the signaling pathway and the point of inhibition.
Caption: Figure 1. Mode of action of FRAC Group 11 fungicides.
The high specificity of this interaction means that a single mutation in the target site can lead to a significant loss of fungicide efficacy. Therefore, resistance management strategies, such as rotating or mixing fungicides with different modes of action, are crucial.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of FRAC Group 11 fungicides.
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This method is commonly used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.
Caption: Figure 2. Experimental workflow for the poisoned food technique.
Detailed Steps:
-
Media Preparation: Potato dextrose agar (PDA) is prepared according to the manufacturer's instructions.
-
Sterilization: The medium is sterilized by autoclaving at 121°C for 15-20 minutes.
-
Fungicide Amendment: After the medium has cooled to approximately 45-50°C, stock solutions of the test fungicides are added to achieve the desired final concentrations. A control set with no fungicide is also prepared.
-
Pouring Plates: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing culture of the target fungus and placed in the center of each agar plate.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the specific fungus, usually in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of inhibition is calculated using the formula: ((C-T)/C) x 100, where C is the average diameter of the colony in the control plates and T is the average diameter of the colony in the treated plates. EC50 values are then determined by probit analysis of the inhibition data.
Field Trial Protocol for Wheat Rust Control
Field trials are essential to evaluate the performance of fungicides under real-world conditions.
Caption: Figure 3. Logical workflow for a wheat rust fungicide field trial.
Key Methodological Considerations:
-
Experimental Design: A randomized complete block design is typically used to minimize the effects of field variability. Each treatment, including an untreated control, is replicated multiple times (usually 3-4).
-
Plot Size: Plot sizes should be large enough to be representative and allow for accurate yield assessment, while being manageable for application and data collection.
-
Variety Selection: A wheat variety known to be susceptible to the target rust pathogen is chosen to ensure adequate disease pressure for evaluating fungicide efficacy.
-
Fungicide Application: Fungicides are applied at recommended label rates and timings, often targeting key growth stages like flag leaf emergence (Feekes 10.5). Application is typically done using a calibrated sprayer to ensure uniform coverage.
-
Disease Assessment: Disease severity is visually assessed on a percentage scale on the upper leaves (e.g., flag leaf) at multiple time points after application.
-
Yield and Quality Analysis: At the end of the season, plots are harvested, and grain yield, test weight, and other quality parameters are measured.
-
Statistical Analysis: Analysis of variance (ANOVA) is used to determine if there are significant differences between the fungicide treatments and the untreated control in terms of disease severity and yield.
Conclusion
This compound is an effective FRAC Group 11 fungicide with a demonstrated inhibitory effect on key plant pathogens. While direct, comprehensive comparative data with other strobilurins across a wide range of pathogens is not extensively available in the public domain, its inclusion in this class suggests a broad spectrum of activity. The high risk of resistance development associated with all QoI fungicides underscores the importance of integrated disease management strategies, including the use of fungicides with different modes of action. Further research providing direct comparative efficacy data for this compound would be highly valuable for optimizing its use in disease management programs.
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Efficacy of Strobilurin Fungicides in Combination with DMIs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of strobilurin fungicides, a class of compounds that includes Enoxastrobin, when used in combination with Demethylation Inhibitor (DMI) fungicides. Due to a lack of publicly available, direct experimental data on this compound-DMI combinations, this guide presents data from studies on other widely used strobilurin fungicides, such as Azoxystrobin and Pyraclostrobin, in combination with DMIs. This information serves as a valuable proxy for understanding the potential synergistic interactions and performance benefits of such fungicide mixtures in controlling a range of phytopathogenic fungi.
The combination of strobilurin (QoI) and DMI fungicides is a cornerstone of many disease management programs. These two classes of fungicides have different modes of action, which can lead to synergistic effects, broaden the spectrum of controlled diseases, and help manage the development of fungicide resistance.
Fungicide Modes of Action
Strobilurin (QoI) Fungicides: this compound and other strobilurins act by inhibiting mitochondrial respiration in fungi.[1][2] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][3] This blockage disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.
Demethylation Inhibitor (DMI) Fungicides: DMI fungicides, which include compounds like tebuconazole, difenoconazole, and propiconazole, inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. They specifically target the C14-demethylase enzyme, which is involved in a crucial step of the ergosterol synthesis pathway.[4][5] The disruption of ergosterol production leads to compromised cell membrane integrity and function, inhibiting fungal growth and development.
Signaling Pathway and Mode of Action
The following diagram illustrates the distinct modes of action of strobilurin (QoI) and DMI fungicides.
Caption: Modes of action for Strobilurin (QoI) and DMI fungicides.
Comparative Efficacy Data
While specific data for this compound-DMI combinations is not available in the reviewed literature, studies on other strobilurin-DMI mixtures demonstrate the potential for enhanced disease control. The following tables summarize findings from various studies, showcasing the efficacy of these combinations against important plant pathogens.
Table 1: Efficacy of Azoxystrobin and DMI Fungicide Combinations against Northern Corn Leaf Blight (Exserohilum turcicum)
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Yield (t/ha) | Reference |
| Untreated Control | - | 35.2 | 8.1 | [6] |
| Azoxystrobin | 150 | 15.8 | 9.5 | [6] |
| Tebuconazole | 200 | 18.1 | 9.2 | [6] |
| Azoxystrobin + Tebuconazole | 75 + 100 | 9.7 | 10.3 | [6] |
| Pyraclostrobin | 100 | 14.9 | 9.7 | [7] |
| Propiconazole | 125 | 17.5 | 9.3 | [7] |
| Pyraclostrobin + Propiconazole | 50 + 62.5 | 8.5 | 10.5 | [7] |
Table 2: Control of Septoria Tritici Blotch (Zymoseptoria tritici) in Wheat with Strobilurin and DMI Mixtures
| Treatment | Application Rate (g a.i./ha) | % Disease Control | Reference |
| Untreated Control | - | 0 | [2] |
| Azoxystrobin | 250 | 65 | [2] |
| Epoxiconazole | 125 | 72 | [2] |
| Azoxystrobin + Epoxiconazole | 125 + 62.5 | 88 | [2] |
| Pyraclostrobin | 200 | 68 | [2] |
| Prothioconazole | 150 | 75 | [2] |
| Pyraclostrobin + Prothioconazole | 100 + 75 | 91 | [2] |
Experimental Protocols
The data presented in the tables above are derived from field trials conducted under specific conditions. Below are generalized experimental protocols representative of those used in fungicide efficacy studies.
1. In Vitro Mycelial Growth Inhibition Assay
This laboratory-based assay is used to determine the direct inhibitory effect of fungicides on fungal growth.
Caption: Workflow for an in vitro mycelial growth inhibition assay.
Detailed Methodology:
-
Fungicide Preparation: Stock solutions of this compound, a DMI fungicide, and their mixtures are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Media Amendment: Potato Dextrose Agar (PDA) is autoclaved and cooled to approximately 50-55°C. The fungicide stock solutions are then added to the molten agar to achieve a range of final concentrations.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the growing edge of a pure culture of the target fungus is placed in the center of each fungicide-amended PDA plate.
-
Incubation: The inoculated plates are incubated in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control (no fungicide) plate reaches the edge of the plate.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. These values are then used to determine the EC50 (Effective Concentration for 50% inhibition) for each fungicide and mixture through probit analysis. Synergism can be calculated using Colby's formula.[1]
2. Field Efficacy Trial
Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.
Caption: Workflow for a typical field efficacy trial.
Detailed Methodology:
-
Experimental Design: Field plots are established using a randomized complete block design with multiple replications for each treatment to minimize the effects of field variability.
-
Crop and Pathogen: A susceptible crop variety is planted. Plots are either naturally infected or artificially inoculated with the target pathogen to ensure sufficient disease pressure for evaluation.
-
Fungicide Application: this compound, a DMI fungicide, their combination, and a non-treated control are applied at recommended rates and timings based on the crop and target disease. Applications are typically made using a calibrated sprayer to ensure uniform coverage.
-
Disease Assessment: Disease severity (e.g., percentage of leaf area affected) and incidence (e.g., percentage of infected plants) are visually assessed at multiple time points throughout the growing season.
-
Yield Data: At the end of the season, the plots are harvested, and the crop yield is measured.
-
Data Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between the treatments.
Conclusion
The combination of strobilurin and DMI fungicides represents a powerful tool for effective and sustainable plant disease management. The different modes of action not only provide a broader spectrum of control but also contribute to anti-resistance strategies. While direct experimental data on this compound-DMI combinations is limited in the public domain, the evidence from other strobilurin fungicides strongly suggests that such mixtures would likely exhibit synergistic or additive effects, leading to enhanced disease control and crop yield protection. Further research is warranted to quantify the specific interactions between this compound and various DMI fungicides against a range of key agricultural pathogens.
References
A Comparative Guide to the Analytical Detection of Enoxastrobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the detection of Enoxastrobin, a broad-spectrum strobilurin fungicide. The following sections detail the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis of their key performance metrics. Detailed experimental protocols and a generalized analytical workflow are also presented to aid in methodological selection and implementation.
Quantitative Performance Comparison
The selection of an appropriate analytical method is contingent on various factors, including sensitivity, precision, and the complexity of the sample matrix. The table below summarizes the key validation parameters for the detection of this compound and related strobilurin fungicides using three distinct analytical techniques.
| Parameter | HPLC-UV | GC-MS/MS | LC-MS/MS |
| Analyte(s) | Azoxystrobin, Picoxystrobin, Pyraclostrobin, Trifloxystrobin | This compound and 9 other pesticides | Various Pesticides |
| Matrix | Tomato | Cucumber | Vegetables |
| Limit of Detection (LOD) | 0.01 mg/L | Not explicitly stated, but LOQ is as low as 0.001 mg/kg | Not explicitly stated, but LOQ is 5 µg/kg |
| Limit of Quantitation (LOQ) | 0.05 mg/L | 0.001 - 0.05 mg/kg | 5 µg/kg |
| Recovery (%) | 90 - 97% | 76 - 105% | 91 - 109% |
| Precision (RSD %) | < 3% | 4.0 - 12% | < 10% |
| Linearity (R²) | > 0.999 | 0.99 | > 0.996 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of strobilurin fungicides in various matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the simultaneous analysis of several strobilurin fungicides in fruit matrices.
-
Sample Preparation (Matrix Solid-Phase Dispersion):
-
Weigh 1.0 g of a homogenized tomato sample and blend with 1.0 g of C18 sorbent.
-
Transfer the mixture to a column and elute with 20 mL of ethyl acetate-dichloromethane (1:1, v/v).
-
Collect the eluent and evaporate to near dryness.
-
Reconstitute the residue in 5 mL of acetonitrile for HPLC analysis.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 0.1% formic acid (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40°C.
-
-
Method Validation:
-
Linearity: Assessed by preparing standard solutions at concentrations ranging from 0.01 to 2.0 µg/mL.
-
Accuracy: Determined through recovery studies on samples spiked at 0.05 and 0.5 mg/kg.
-
Precision: Evaluated by calculating the relative standard deviation (RSD) from replicate analyses.
-
Limits of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise ratio of 3 and 10, respectively.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is highly sensitive and selective for the determination of this compound in vegetable matrices.[1]
-
Sample Preparation (QuEChERS):
-
Homogenize a 10 g sample of cucumber with 10 mL of acetonitrile.
-
Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation.
-
Centrifuge the mixture and take a 5 mL aliquot of the acetonitrile supernatant.
-
Clean up the extract using a dispersive solid-phase extraction (d-SPE) kit containing PSA, MgSO₄, and GCB.
-
Centrifuge and filter the supernatant before injection into the GC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: Agilent HP-5 MS Ultra Inert column.
-
Detection: GC-MS/MS system with external standard method using matrix-matched calibration curves.
-
-
Method Validation:
-
Linearity: Established by analyzing matrix-matched calibration standards.
-
Accuracy and Precision: Determined by analyzing spiked cucumber samples at four different concentration levels.
-
Limit of Quantitation (LOQ): Defined as the lowest concentration at which the method was validated with acceptable accuracy and precision.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high throughput and sensitivity for the multi-residue analysis of pesticides in various food matrices.
-
Sample Preparation (Shortened QuEChERS-style):
-
The specific extraction and cleanup steps can vary depending on the exact multi-residue method employed. Generally, a quick extraction with a suitable solvent followed by a cleanup step is performed.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Chromatographic Separation: Optimized using a gradient elution of methanol containing 0.1% formic acid at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ions, product ions, and collision energy are optimized for each target analyte.
-
-
Method Validation:
-
Linearity: Assessed using matrix-matched calibration curves in a concentration range of 5 to 200 µg/kg.
-
Accuracy and Precision: Evaluated through recovery and repeatability studies.
-
Limit of Quantitation (LOQ): Established as the lowest validated concentration level.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of pesticide residues, including this compound, in food samples. This workflow is applicable to all three discussed analytical techniques, with variations in the specific instrumentation and parameters used in the "Analysis" stage.
References
Benchmarking Enoxastrobin Against Novel Fungicide Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the strobilurin fungicide enoxastrobin against a new generation of fungicidal compounds. This document outlines their mechanisms of action, comparative efficacy supported by experimental data, and resistance profiles to aid in the evaluation and development of novel crop protection strategies.
Introduction
This compound, a strobilurin fungicide, functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the cytochrome bc1 complex.[1][2] While effective against a range of pathogens like leaf blotch, leaf rust, and powdery mildew on various crops, the continuous use of fungicides with the same mode of action can lead to the development of resistance.[1][3] This necessitates the discovery and development of novel fungicides with different modes of action. This guide benchmarks this compound against several recently developed fungicide compounds: fenpyrazamine, flutianil, pyraziflumid, fenpicoxamid, and ebselen. These novel compounds offer alternative mechanisms of action and, in some cases, improved efficacy against resistant fungal strains.
Mechanism of Action
A fundamental aspect of fungicide performance is its mode of action (MoA). This compound and the novel compounds discussed herein target different cellular processes in fungi.
-
This compound: As a Quinone outside Inhibitor (QoI), this compound binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disrupts the electron transport chain, inhibiting ATP synthesis and leading to fungal cell death.[1][2]
-
Fenpyrazamine: This novel fungicide possesses an aminopyrazolinone structure and targets the ergosterol biosynthesis pathway. Specifically, it inhibits the 3-keto reductase enzyme, which is a different target from other sterol biosynthesis inhibitors (SBIs).[4]
-
Flutianil: Chemically characterized as a cyano-methylene thiazolidine, flutianil has a novel mode of action that is not yet fully elucidated but is known to be different from existing fungicides.[5][6] It is highly specific against powdery mildew.[5][7]
-
Pyraziflumid: This compound is a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC Group 7. It acts on Complex II of the mitochondrial respiratory chain, disrupting the fungus's energy supply.[8][9]
-
Fenpicoxamid: Derived from the natural product UK-2A, fenpicoxamid is a Quinone inside Inhibitor (QiI). It targets the Qi site of the cytochrome bc1 complex, a different binding site than QoI fungicides like this compound.[10][11] This provides a valuable tool for managing resistance to QoI fungicides.[10]
-
Ebselen: This organoselenium compound exhibits a multi-faceted mode of action. It depletes intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS) and disturbing the redox homeostasis in fungal cells.[12][13] It has also been shown to inhibit the plasma membrane H+-ATPase.[14]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available quantitative data on the efficacy of this compound and the novel fungicide compounds against various plant pathogens. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical conditions are limited.
Table 1: In Vitro Antifungal Activity (EC50 values in µg/mL)
| Fungicide | Pathogen | EC50 (µg/mL) | Reference(s) |
| This compound | Fusarium oxysporum | 35.089 | [15] |
| Fenpyrazamine | Botrytis cinerea (Sensitive) | 0.02 - 1.3 | [16] |
| Botrytis cinerea (Resistant) | 50.1 - 172.6 | [16] | |
| Flutianil | Not effective in in-vitro tests reported | - | [5] |
| Pyraziflumid | Sclerotinia sclerotiorum | 0.0561 (±0.0263) | [17] |
| Fenpicoxamid | Zymoseptoria tritici | 0.051 | [11] |
| Ebselen | Candida albicans | 0.5 - 2 | [13] |
| Cryptococcus neoformans | 0.5 - 1 | [13] | |
| Candida albicans (Fluconazole-resistant) | ~6 | [14] | |
| Trichophyton mentagrophytes | 0.442 - 0.518 | [17] |
Table 2: In Vivo Disease Control Efficacy (Field and Pot Trials)
| Fungicide | Crop | Disease | Application Rate | % Disease Control | Reference(s) |
| This compound | Wheat, Cucumber, Tomato, Grapes | Leaf blotch, leaf rust, powdery mildew | Not specified | Not specified | [1] |
| Fenpyrazamine | Grapes | Gray mold | Not specified | >90% | [18] |
| Eggplants | Gray mold | Not specified | >80% (curative) | [18] | |
| Cucumbers | Gray mold | 15.6 mg a.i./L (1/16 of registered dose) | 100% (preventive) | [4] | |
| Flutianil | Cucumber, Eggplant, Grape, Wheat | Powdery mildew | 10 mg/L | 100% | [5] |
| Pyraziflumid | Apple | Scab | 227-340 g a.i./ha | Similar to other registered fungicides | [19] |
| Fenpicoxamid | Wheat | Zymoseptoria tritici | 100 g a.s./ha | 82% (mean) | [11] |
| Ebselen | Apple, Grape, Strawberry, Tomato, Rose | Fungal infections | Not specified | Preventive | [20] |
| Rice | Rice blast | Not specified | Curative | [20] |
Resistance Profile and Management
Fungicide resistance is a significant challenge in modern agriculture. The novel compounds discussed offer valuable tools for resistance management, particularly due to their different modes of action compared to established fungicides like this compound.
-
This compound: As a QoI fungicide, resistance to this compound and other strobilurins is a known issue. Resistance is often conferred by a single point mutation (G143A) in the cytochrome b gene.[10]
-
Fenpyrazamine: No cross-resistance has been observed between fenpyrazamine and benzimidazole, dicarboximide, QoI, and SDHI fungicides.[4] However, cross-resistance with the hydroxyanilide fungicide fenhexamid has been reported.[8]
-
Flutianil: Studies have shown no cross-resistance between flutianil and other existing fungicides, including QoIs, DMIs, and SDHIs.[5][6] Its novel mode of action makes it a good candidate for rotation programs to manage resistance.[5][6]
-
Pyraziflumid: As an SDHI fungicide, there is a risk of resistance development. However, studies have shown no cross-resistance between pyraziflumid and carbendazim, dimethachlon, and the phenylpyrrole fungicide fludioxonil.[17]
-
Fenpicoxamid: A key advantage of fenpicoxamid is its lack of cross-resistance to strobilurin (QoI) and azole (DMI) fungicides.[10][11] This makes it highly effective against Zymoseptoria tritici isolates that are resistant to these established fungicide classes.[10] The Fungicide Resistance Action Committee (FRAC) classifies the resistance risk for QiI fungicides as moderate to high in septoria, necessitating careful stewardship.[21]
-
Ebselen: Due to its multi-target mode of action, the development of resistance to ebselen is considered to be less likely compared to single-site inhibitors. It has shown efficacy against fluconazole-resistant Candida albicans.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of fungicide performance. Below are generalized protocols for key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50) of a fungicide.
-
Preparation of Fungicide Solutions: A stock solution of the test fungicide is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a liquid culture medium (e.g., Potato Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (e.g., 1 x 10^5 spores/mL).
-
Inoculation and Incubation: A defined volume of the fungal inoculum is added to each well of the microtiter plate containing the fungicide dilutions. The plate also includes a positive control (no fungicide) and a negative control (no inoculum). The plate is then incubated at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
In Vivo Fungicide Efficacy Testing (Pot Test)
This method evaluates the protective and curative activity of a fungicide on host plants under controlled conditions.
-
Plant Cultivation: Healthy, susceptible host plants are grown in pots under greenhouse conditions to a specific growth stage.
-
Fungicide Application:
-
Protective Activity: Plants are sprayed with the test fungicide at various concentrations until runoff. After the spray has dried, the plants are inoculated with the target pathogen.
-
Curative Activity: Plants are first inoculated with the target pathogen. After a specific incubation period (e.g., 24 hours), the plants are sprayed with the test fungicide.
-
-
Inoculation: A standardized spore suspension or mycelial slurry of the target pathogen is sprayed onto the plants.
-
Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Disease Assessment: After a defined incubation period, the disease severity is assessed on the treated and untreated control plants. This can be done by visually rating the percentage of leaf area infected or by counting the number of lesions.
-
Data Analysis: The percentage of disease control is calculated using the formula: (% Disease in Control - % Disease in Treatment) / % Disease in Control * 100.
Field Trials
Field trials are essential for evaluating fungicide performance under real-world agricultural conditions.
-
Trial Design: The trial is set up in a location with a history of the target disease. A randomized complete block design with multiple replicates (typically 3-4) is used to minimize the effects of field variability.[20]
-
Treatments: Treatments include the test fungicide at different application rates, a standard commercial fungicide as a positive control, and an untreated control.
-
Application: Fungicides are applied using calibrated spray equipment to ensure uniform coverage. The timing and number of applications are based on the disease epidemiology and crop growth stage.
-
Disease and Crop Assessment: Disease severity and incidence are assessed at multiple time points throughout the growing season. Crop yield and quality are measured at harvest.
-
Data Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA, mean separation tests) to determine the significance of differences between treatments.
Visualizing Pathways and Workflows
Signaling Pathway: this compound's Mode of Action
References
- 1. Fungicide resistance risk assessment based on traits associated with the rate of pathogen evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the novel fungicide fenpyrazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological properties of flutianil as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological properties of flutianil as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a novel fungicide, pyraziflumid [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ebselen exerts antifungal activity by regulating glutathione (GSH) and reactive oxygen species (ROS) production in fungal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth inhibitory action of ebselen on fluconazole-resistant Candida albicans: role of the plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Activity of Ebselen and Diphenyl Diselenide Alone and in Combination with Drugs against Trichophyton mentagrophytes Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 20. ppqs.gov.in [ppqs.gov.in]
- 21. Fungicide resistance management in winter wheat | AHDB [ahdb.org.uk]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Enoxastrobin
The responsible management of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. Enoxastrobin, a strobilurin fungicide, requires careful handling and adherence to specific disposal protocols due to its potential environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is classified as very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to contamination of water systems, posing a significant risk to fish and other aquatic organisms[2]. Adherence to regulated disposal methods is not only a matter of best practice but a legal and ethical necessity.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in handling and disposing of it safely. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |
Core Disposal Procedures
The primary directive for this compound disposal is to prevent its release into the environment[1][3]. Waste materials must be disposed of in accordance with all applicable national and local regulations[1].
Step 1: Planning and Minimization
-
Purchase Accordingly: Buy only the amount of this compound needed for your immediate research to avoid generating excess surplus.
-
Mix Accurately: When preparing solutions, calculate and mix only the volume required for the experiment to prevent leftover mixtures[4]. If you have a small amount of excess diluted solution, it may be possible to use it up by applying it according to its intended use, if applicable in a research context[4][5].
Step 2: Segregation and Storage of Waste
-
Original Containers: Whenever possible, leave unwanted this compound in its original container[1][5]. This ensures it is clearly labeled and all hazard information is accessible.
-
No Mixing: Do not mix this compound waste with other chemical waste streams[1].
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition[6]. The storage area should be locked and inaccessible to unauthorized personnel[7].
Step 3: Disposal of Unused or Waste this compound
-
Professional Disposal: The recommended method of disposal is to send the material to an approved waste disposal plant or a licensed hazardous waste management company[1][3][8]. These facilities are equipped to handle and neutralize hazardous chemicals safely.
-
Local Authority Guidance: Contact your institution's Environmental Health & Safety (EHS) department or your local solid waste management authority to determine the specific procedures and collection programs available in your area[4][9]. You can also use resources like the EPA's website or hotlines such as 1-800-CLEANUP to find local guidance[4][5].
-
Prohibited Actions: Never pour this compound down the sink, toilet, or any drain[2][4][9]. Do not dispose of it with household or general laboratory garbage[2].
Step 4: Decontamination and Disposal of Empty Containers
-
Triple Rinsing: Once a container is empty, it must be properly rinsed to remove residual chemical. The standard procedure is to "triple rinse" the container[7].
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., water, as guided by the product label or SDS).
-
Securely cap the container and shake vigorously.
-
Pour the rinsate into a designated collection container for hazardous waste. This rinsate is also considered hazardous and must be disposed of accordingly.
-
Repeat this process two more times[7].
-
-
Container Destruction: After triple rinsing, puncture and crush the container to prevent reuse[7].
-
Final Disposal: Discard the rinsed and destroyed container in accordance with institutional and local regulations. Some recycling programs may accept them if they are properly decontaminated.
Step 5: Accidental Spill Management
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the spill area[1].
-
Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including chemical-resistant gloves, eye protection, and respiratory protection if dealing with dust[1][6].
-
Containment: Prevent the spill from spreading or entering drains by covering drains and using absorbent materials like earth, sand, or a commercial sorbent[1][6].
-
Collection: Carefully collect the spilled material and absorbent into a designated, labeled container for hazardous waste[1][10].
-
Decontamination: Clean the affected area thoroughly with soap and water, collecting the cleaning water as hazardous waste[6].
Experimental Protocol: Decontamination of Glassware
This protocol outlines a standard procedure for decontaminating laboratory glassware after use with this compound.
-
Objective: To safely remove and capture this compound residues from laboratory glassware for proper disposal.
-
Materials:
-
Contaminated glassware
-
Acetone (or other appropriate organic solvent)
-
Deionized water
-
Detergent
-
Designated hazardous waste container for rinsate
-
Appropriate PPE (gloves, safety glasses)
-
-
Methodology:
-
Initial Rinse (Solvent): Under a fume hood, rinse the glassware three times with a minimal amount of acetone. Swirl the solvent to ensure it contacts all interior surfaces.
-
Collect Rinsate: Decant the acetone rinsate into a clearly labeled hazardous waste container designated for "Halogenated Organic Waste" (as this compound contains chlorine).
-
Wash: Wash the glassware with a laboratory-grade detergent and warm water.
-
Final Rinse (Water): Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.
-
Waste Disposal: The collected acetone rinsate must be disposed of through a licensed hazardous waste disposal service.
-
Visualizing Disposal Workflows
To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and the hierarchy of preferred disposal options.
Caption: Decision workflow for handling different types of this compound waste.
Caption: Hierarchy of disposal options for this compound, from most to least preferred.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tapazol.co.il [tapazol.co.il]
- 4. epa.gov [epa.gov]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. labelsds.com [labelsds.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buy chemicals [enva.com]
- 9. Storing and disposing of chemicals safely / RHS [rhs.org.uk]
- 10. echemi.com [echemi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
